molecular formula C14H15NO2 B3049780 Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate CAS No. 219786-85-3

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B3049780
CAS No.: 219786-85-3
M. Wt: 229.27 g/mol
InChI Key: UKKTVQVIAVVILG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate (CAS: 219786-85-3) is a 1,4-dihydropyridine (1,4-DHP) derivative with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol. Structurally, it features a phenyl group at position 4, a methyl group at position 1, and a methoxycarbonyl group at position 2. This compound is stored under controlled conditions (2–8°C) to maintain stability . 1,4-DHPs are widely studied for their biological activities, including calcium channel modulation and antimicrobial properties.

Properties

IUPAC Name

methyl 1-methyl-4-phenyl-4H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2/h3-10,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKTVQVIAVVILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(C(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578883
Record name Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219786-85-3
Record name Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Types of Reactions:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound features a dihydropyridine ring with a phenyl group and a carboxylate ester, contributing to its unique pharmacological properties. The molecular formula is C14H15NO2\text{C}_{14}\text{H}_{15}\text{N}\text{O}_{2} with a molecular weight of approximately 229.27 g/mol. The structural characteristics enhance its potential as a calcium channel blocker, which is crucial for various therapeutic applications.

Scientific Research Applications

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate has been investigated for several key applications:

Pharmacological Applications

  • Calcium Channel Blocker : The primary mechanism of action involves the inhibition of voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. This property makes it valuable in treating hypertension and angina.
  • Antihypertensive Effects : Studies have shown that derivatives of the 1,4-dihydropyridine class effectively lower blood pressure by relaxing vascular smooth muscle through calcium channel inhibition .
  • Neuroprotective Properties : Recent research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Synthesis and Chemical Research

  • Building Block in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry .
  • Synthetic Methods : The Hantzsch reaction is commonly used for synthesizing this compound, involving the reaction of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions in ethanol.

Industrial Applications

  • Material Science : this compound is utilized in developing new materials and agrochemicals due to its structural properties that allow for functionalization .

Case Study 1: Antihypertensive Efficacy

A clinical study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in hypertensive patients. The study reported significant improvements compared to baseline measurements over a treatment period of eight weeks.

Case Study 2: Neuroprotection

In vitro studies showed that this compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The primary mechanism of action for compounds in the 1,4-dihydropyridine class involves the inhibition of voltage-gated calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is particularly relevant in the treatment of hypertension and angina .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations and Physical Properties

The following table summarizes key structural differences and physical properties of Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound (Target) 1-Me, 4-Ph, 3-COOMe C₁₄H₁₅NO₂ 229.27 Not reported Simplest structure; no electron-withdrawing groups.
Methyl 6-chloro-5-formyl-4-(2′-nitrophenyl)-1,4-DHP-3-carboxylate (IIa) 6-Cl, 5-CHO, 4-(2′-NO₂-Ph), 2-Me, 3-COOMe C₁₅H₁₃ClN₂O₅ 336.73 178–180 Nitro and chloro groups enhance reactivity; lower yield (69%).
(+)-Methyl 6-carboxyethylsulfanyl-4-(2-Cl-Ph)-1,4-DHP-3-carboxylate ((+)-3b) 6-SCH₂CH₂COO⁻, 4-(2-Cl-Ph), 5-CN, 2-Me C₁₉H₂₀N₂O₄S 372.44 Not reported Sulfanyl group increases polarity; enantiomeric resolution (95% ee).
Methyl 5-acetyl-4-(3-NO₂-Ph)-1,4-DHP-3-carboxylate 5-Ac, 4-(3-NO₂-Ph), 2,6-Me, 3-COOMe C₁₇H₁₈N₂O₅ 330.34 Not reported Acetyl group enhances lipophilicity; nitro group impacts redox potential.
Ethyl 2-methyl-4-oxo-1,4-DHP-3-carboxylate 4-Oxo, 2-Me, 3-COOEt C₉H₁₃NO₃ 183.20 Not reported Oxo group at position 4 alters conjugation; lower molecular weight.
2.4 Industrial and Pharmaceutical Relevance
  • Nicardipine Impurity 10 (): A sodium salt with a benzyl(methyl)aminoethoxy group (C₂₅H₂₆N₃O₆·Na, MW 464.49) is a critical impurity in antihypertensive drugs, requiring stringent quality control .
  • Chiral Resolutions : Sulfanyl derivatives (e.g., (+)-5b in ) with 85–95% ee highlight the importance of stereochemistry in drug efficacy .

Biological Activity

Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate (CAS No. 219786-85-3) is a compound belonging to the 1,4-dihydropyridine class, which is characterized by its diverse biological activities and pharmaceutical applications. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.

Structural Overview

The compound features a dihydropyridine ring with a phenyl group and a carboxylate ester, contributing to its unique pharmacological properties. The molecular formula is C14H15NO2C_{14}H_{15}NO_2, and it has a molecular weight of approximately 229.27 g/mol .

This compound primarily acts as a calcium channel blocker . It inhibits voltage-gated calcium channels, reducing calcium ion influx into cells, which leads to vasodilation and decreased blood pressure. This mechanism is crucial in treating conditions such as hypertension and angina .

Antihypertensive Properties

The compound has been investigated for its potential antihypertensive effects. Studies indicate that derivatives of the 1,4-dihydropyridine class can effectively lower blood pressure by relaxing vascular smooth muscle through calcium channel inhibition .

Neuroprotective Effects

Research has also highlighted neuroprotective properties associated with this compound. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is significant in neurodegenerative diseases .

Anticancer Activity

Recent studies have explored the cytotoxic effects of various 1,4-dihydropyridine derivatives against cancer cell lines. For instance, one study reported that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cells, with IC50 values indicating moderate to strong activity .

CompoundCell LineIC50 (µM)
7dMCF-728.5
7aLS18029.7
7aMOLT-417.4

This table summarizes the potency of selected derivatives against different cancer cell lines.

Case Studies

Case Study 1: Calcium Channel Blockade
A study demonstrated that this compound effectively inhibited calcium influx in isolated vascular smooth muscle cells, leading to significant vasodilation in animal models .

Case Study 2: Cytotoxicity in Cancer Treatment
Another investigation evaluated the cytotoxic effects of a series of dihydropyridines on various cancer cell lines. The results indicated that this compound derivatives showed enhanced activity against resistant cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other calcium channel blockers such as Nifedipine and Amlodipine but differs in its specific substitutions which may influence its pharmacokinetics and dynamics.

CompoundStructure FeaturesPrimary Use
NifedipineDihydropyridine scaffoldAntihypertensive
AmlodipineExtended half-lifeAntihypertensive
Methyl...Phenyl substitutionAntihypertensive & Neuroprotective

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Utilize reflux conditions in polar aprotic solvents (e.g., 2-propanol) with stoichiometric equivalents of methyl 3-aminocrotonate and substituted aldehydes. Optimize yield by controlling reaction time (e.g., 24 hours) and purification via recrystallization or column chromatography .
  • Key Considerations : Monitor reaction progress using TLC, and adjust solvent polarity during recrystallization to isolate pure crystalline products .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

  • Methodology :

  • 1H NMR : Confirm the presence of characteristic signals, such as the methyl ester group (δ ~3.97 ppm) and dihydropyridine ring protons (δ 4.51–7.78 ppm) .
  • IR Spectroscopy : Identify ester C=O (~1660 cm⁻¹) and amide/amine stretches (~3250 cm⁻¹) to differentiate functional groups .
  • Mass Spectrometry : Validate molecular weight via molecular ion peaks (e.g., m/z 465 for nitro-substituted derivatives) .

Q. How can researchers ensure reproducibility in synthesizing dihydropyridine derivatives?

  • Methodology : Standardize starting material purity (≥98% by HPLC), control anhydrous conditions to prevent hydrolysis, and document solvent drying protocols (e.g., molecular sieves for 2-propanol) .

Advanced Research Questions

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results during structural validation?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXL for refinement) to resolve ambiguities in proton positioning or tautomerism .
  • Cross-validate NMR-derived coupling constants with SCXRD bond distances (e.g., J=4.2 Hz for H-4 vs. C–C bond lengths in the dihydropyridine ring) .
    • Case Study : Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate required SCXRD to confirm ester conformation after discrepancies arose in NOESY data .

Q. How can computational modeling predict the calcium channel modulation activity of this compound?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with L-type calcium channels, focusing on the dihydropyridine ring’s planarity and substituent effects (e.g., 3-nitrophenyl groups) .
  • Validate predictions via in vitro assays measuring IC₅₀ values in vascular smooth muscle cells .

Q. What analytical approaches are recommended for detecting and quantifying synthetic impurities?

  • Methodology :

  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ=254 nm) and ESI-MS to identify byproducts (e.g., hydrolysis derivatives or incomplete esterification) .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities below 0.1% .

Q. How do steric and electronic effects of substituents influence the compound’s biological activity?

  • Methodology :

  • Synthesize analogs with varied substituents (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) and correlate with bioactivity data (e.g., antibacterial IC₅₀).
  • Apply Hammett linear free-energy relationships (LFER) to quantify electronic effects on reaction intermediates .

Data Contradiction and Troubleshooting

Q. How to address inconsistent melting points or solubility data across studies?

  • Methodology :

  • Verify polymorphic forms via powder XRD and DSC. For example, metastable polymorphs may exhibit lower melting points .
  • Standardize solubility testing in buffered solutions (pH 7.4) to account for ionization effects .

Q. Why might crystallographic R-factors exceed acceptable thresholds, and how can this be mitigated?

  • Solutions :

  • Re-examine data for twinning or disorder using PLATON’s validation tools .
  • Refine anisotropic displacement parameters and apply restraints to flexible groups (e.g., ester side chains) in SHELXL .

Research Design Tables

Parameter Optimal Conditions References
Synthesis Solvent2-Propanol (anhydrous)
Reaction Time24 hours (reflux)
Purification MethodRecrystallization (ethanol/water)
Crystallization SolventDichloromethane/hexane (1:3 v/v)
Analytical HPLC ColumnAgilent ZORBAX Eclipse Plus C18 (4.6×250 mm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

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